(5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine
Description
Properties
Molecular Formula |
C17H17N3O2S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
5-methyl-N-[2-(oxolan-3-yloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H17N3O2S/c1-11-9-23-17-15(11)16(18-10-19-17)20-13-4-2-3-5-14(13)22-12-6-7-21-8-12/h2-5,9-10,12H,6-8H2,1H3,(H,18,19,20) |
InChI Key |
BPOVLFUFIAJEJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)NC3=CC=CC=C3OC4CCOC4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Amino-thiophene-3-carboxylic Ester
- Starting from appropriate thiophene derivatives, 2-amino-thiophene-3-carboxylic esters are synthesized via established methods such as esterification and amination.
- These esters serve as precursors for cyclization into the thienopyrimidine ring.
Cyclization to 4-Oxo-thienopyrimidine
Chlorination to 4-Chloro-thienopyrimidine
Coupling with 2-(Tetrahydro-furan-3-yloxy)-aniline
- The 4-chloro-thienopyrimidine intermediate is reacted with the aniline derivative containing the 2-(tetrahydro-furan-3-yloxy) substituent.
- This nucleophilic aromatic substitution typically occurs under reflux in an appropriate solvent such as ethanol or 1,2-dichloroethane, often in the presence of a base or acid catalyst (e.g., acetic acid).
- The reaction yields the target compound, (5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine.
Reaction Conditions and Purification
- The cyclization step with formamide is generally performed at elevated temperatures (e.g., 150–180 °C) for several hours.
- Chlorination with POCl3 is conducted under reflux, often for 2–4 hours.
- The nucleophilic substitution step is carried out at reflux temperatures for 6–24 hours depending on the reactivity of the aniline derivative.
- Purification of the final product is commonly achieved by column chromatography on silica gel using hexane/ethyl acetate mixtures as eluents.
- The crude product may be used directly in subsequent steps or purified to analytical grade depending on the application.
Representative Data Table of Key Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization to 4-oxo-thienopyrimidine | Formamide, heat (150–180 °C), 4–6 h | 80–90 | High yield, key intermediate |
| Chlorination to 4-chloro-thienopyrimidine | POCl3 or POCl3/PCl5, reflux, 2–4 h | 90–98 | Activates 4-position for substitution |
| Nucleophilic substitution with 2-(tetrahydro-furan-3-yloxy)-aniline | Reflux in ethanol or 1,2-dichloroethane, 6–24 h | 60–85 | Final coupling step, moderate to high yield |
| Purification | Silica gel chromatography, hexane/ethyl acetate | — | Ensures product purity |
Research Findings and Optimization Notes
- The choice of solvent and temperature critically affects the nucleophilic substitution step; polar aprotic solvents and moderate reflux temperatures favor higher yields.
- The aniline derivative bearing the tetrahydrofuran moiety must be carefully prepared and purified to avoid side reactions.
- The chlorination step is highly efficient with POCl3, but care must be taken to control reaction time to prevent decomposition.
- Analogous methods have been reported for related thienopyrimidine compounds, confirming the robustness of this synthetic route.
- Biological activity assays of related compounds indicate that the substitution pattern on the phenyl ring and the nature of the heterocyclic core significantly influence activity, underscoring the importance of precise synthetic control.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Structural Characteristics
The compound features a thieno[2,3-d]pyrimidine core, known for its diverse biological activities. The presence of the tetrahydrofuran moiety enhances solubility and may facilitate interactions with biological targets. The molecular formula is , with a molecular weight of 327.4 g/mol .
Biological Activities
Research indicates that compounds similar to (5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine exhibit a range of biological activities:
- Antitumor Activity : Similar thieno[2,3-d]pyrimidines have shown promise in inhibiting tumor growth in various cancer models. For instance, compounds with structural similarities have been evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 and MDA-MB-231 .
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression or other diseases. Studies suggest that thieno derivatives can inhibit key receptors like VEGF and PDGF .
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative conditions.
Case Studies and Research Findings
Several studies highlight the applications and efficacy of compounds related to (5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine :
- Antitumor Activity Evaluation : A study demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibited significant cytotoxicity against various cancer cell lines. The most active derivatives showed IC50 values in the nanomolar range .
- Mechanistic Studies : Research involving docking analyses has elucidated how these compounds interact with biological targets at the molecular level. Such studies are critical for understanding their mechanism of action and optimizing their pharmacological profiles .
Mechanism of Action
The mechanism of action of (5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to a receptor and block its activity, thereby preventing a particular biological process from occurring.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Key Observations :
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound (5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine is a novel organic molecule that combines a thieno[2,3-d]pyrimidine core with a tetrahydrofuran moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesizing available research findings, including case studies and data tables.
Structural Characteristics
The molecular formula of the compound is . The thieno[2,3-d]pyrimidine structure is known for various biological activities, while the tetrahydrofuran group enhances solubility and potential interactions with biological targets .
Biological Activity Overview
Research indicates that compounds similar to (5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine exhibit a range of biological activities:
- Anticancer Properties : The compound's structural analogs have shown significant anticancer effects by inhibiting tumor growth and promoting apoptosis in cancer cells .
- Antiviral Activity : Some derivatives of thieno-pyrimidines have been evaluated for their ability to inhibit viral replication, particularly against RNA viruses .
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, which can be crucial for drug development .
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Interaction studies reveal that it can bind effectively to target proteins or enzymes within critical biological pathways. This binding is essential for its therapeutic potential .
Anticancer Activity
A study evaluated the antiproliferative effects of similar thieno[2,3-d]pyrimidine compounds using the sulforhodamine B assay. The results indicated that certain derivatives exhibited IC50 values lower than 40 nM against various cancer cell lines, showcasing their potential as anticancer agents .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound 4 | MDA-MB-435 | 9.0 |
| Compound 5 | MDA-MB-231 | 35.0 |
| Compound 6 | HeLa | 50.0 |
Antiviral Activity
In another study focusing on antiviral properties, a derivative of the compound demonstrated an EC50 value of approximately 32.5 nM against Hepatitis C virus (HCV) NS5B polymerase, indicating robust antiviral activity .
| Compound | Virus Target | EC50 (nM) |
|---|---|---|
| Derivative A | HCV NS5B | 32.5 |
| Derivative B | HCV NS5B | 31.9 |
Synthesis Methods
The synthesis of (5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine can be achieved through several methods including:
- Gewald Reaction : This method involves the formation of thieno-pyrimidine structures from appropriate substrates.
- Nucleophilic Substitution Reactions : Utilizing tetrahydrofuran derivatives to introduce the tetrahydrofuran moiety onto the thieno-pyrimidine core.
These methods are crucial for producing the compound efficiently while maintaining high purity and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
